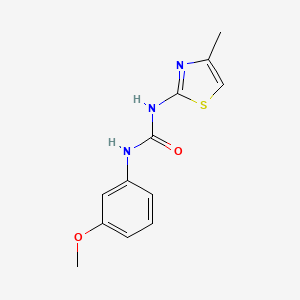

![molecular formula C20H20F2N2O3 B5553510 4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical reactions, starting from basic chemical building blocks to the final compound. For instance, the synthesis of similar piperazine compounds has been achieved through methods like the Claisen ester condensation reaction, followed by various steps including nucleophilic substitution, reduction, and fluorination processes to introduce specific functional groups into the piperazine framework (Wang, Fawwaz, & Heertum, 1995).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound of interest, can be elucidated through techniques like X-ray crystallography. These structures often reveal interesting conformational details about the piperazine ring and the spatial arrangement of substituent groups, which are crucial for understanding their chemical reactivity and interaction with biological targets (Little, Jenkins, & Vaughan, 2008).

Chemical Reactions and Properties

Piperazine compounds are versatile in chemical reactions, capable of undergoing various transformations such as substitutions, cyclizations, and conjugations with different chemical entities. These reactions expand the chemical diversity and potential applications of these compounds in medicinal chemistry and material science. The specific chemical properties, such as reactivity towards different chemical reagents, are guided by the nature and position of substituent groups on the piperazine ring (Milyutin et al., 1996).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of functional groups like difluoromethoxy and benzoyl affects the compound's polarity, intermolecular interactions, and overall physical behavior. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (Nakamura, Uchiyama, & Ohwada, 2003).

Chemical Properties Analysis

The chemical properties of "4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone" and its analogs, such as acidity/basicity, reactivity with nucleophiles or electrophiles, and stability under different conditions, are essential for their function as potential therapeutic agents or chemical intermediates. These properties are determined by the electronic structure and the presence of electron-donating or withdrawing groups attached to the piperazine nucleus (Racheva, Aliev, & Maslivets, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- Novel triazole derivatives, including some with structural similarities to the specified compound, have been synthesized and found to possess antimicrobial activities against a variety of microorganisms. These studies highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Alzheimer's Disease Therapeutics

- A study on the synthesis of benzamides linked to piperazine structures similar to the specified compound explored their potential as therapeutic agents for Alzheimer’s disease. Some synthesized compounds showed excellent enzyme inhibition activity, suggesting a promising avenue for Alzheimer’s treatment research (Hussain et al., 2016).

Antidepressant Metabolism

- Research into the metabolism of a novel antidepressant, which shares structural features with piperazine-based compounds, investigated the roles of various cytochrome P450 enzymes. This study aids in understanding how similar compounds are metabolized in the human body, which is crucial for drug development (Hvenegaard et al., 2012).

Bacterial Biofilm Inhibitors

- Piperazine derivatives have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation, a critical factor in the development of bacterial resistance. These findings open up possibilities for the use of similar compounds in combating bacterial infections that are hard to treat due to biofilm formation (Mekky & Sanad, 2020).

HIV Entry Inhibitors

- A potent allosteric noncompetitive antagonist of the CCR5 receptor, structurally related to piperazine compounds, showed significant antiviral effects against HIV-1. This research points towards the potential application of structurally related compounds in HIV treatment (Watson et al., 2005).

Eigenschaften

IUPAC Name |

4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O3/c1-13-4-3-5-16(10-13)24-11-14(2)23(12-18(24)25)19(26)15-6-8-17(9-7-15)27-20(21)22/h3-10,14,20H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRJODFIIRNXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

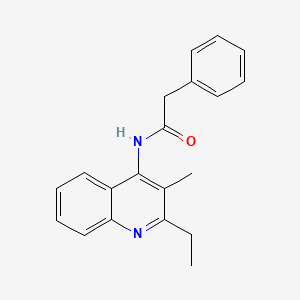

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)